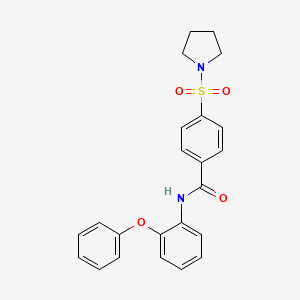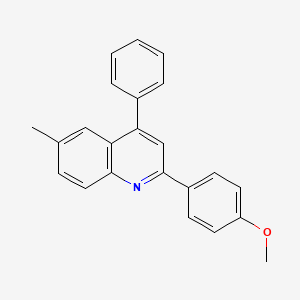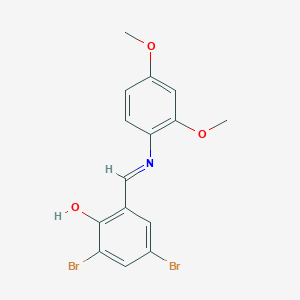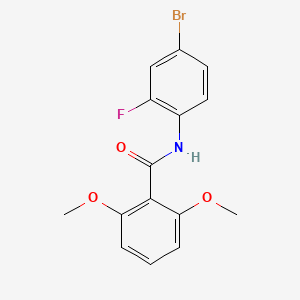![molecular formula C20H17F6N5O B11694966 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N',N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11694966.png)
6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N',N'-diphenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine core substituted with hexafluoropropan-2-yl, dimethyl, and diphenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions. The introduction of the hexafluoropropan-2-yl group is achieved through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hexafluoropropan-2-yl moiety. The dimethyl and diphenyl groups are introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The hexafluoropropan-2-yl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The triazine core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups, used as a solvent and reagent in various chemical reactions.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: Another compound with hexafluoropropan-2-yl groups, used in silylation reactions.
Uniqueness
6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine stands out due to its combination of a triazine core with hexafluoropropan-2-yl, dimethyl, and diphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H17F6N5O |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N,4-N-dimethyl-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H17F6N5O/c1-30(2)16-27-17(29-18(28-16)32-15(19(21,22)23)20(24,25)26)31(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI Key |
BANZLMRDLPFBIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11694885.png)

![N~1~-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11694890.png)



![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B11694945.png)
![propan-2-yl 4-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11694946.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694950.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11694951.png)

![(3Z)-3-{(2Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11694969.png)
![(5Z)-3-benzyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694973.png)
